Rivipansel

Catalog No.
S541489
CAS No.
927881-99-0
M.F
C58H74N6O31S3
M. Wt
1447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivipansel

CAS Number

927881-99-0

Product Name

Rivipansel

IUPAC Name

(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid

Molecular Formula

C58H74N6O31S3

Molecular Weight

1447.4 g/mol

InChI

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1

InChI Key

VXBNTHRZPJLRSS-PTCSXESPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

The exact mass of the compound Rivipansel is 1446.3561 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rivipansel (GMI-1070), CAS 927881-99-0, is a highly optimized, synthetic glycomimetic pan-selectin antagonist designed to competitively inhibit E-, P-, and L-selectin binding to their endogenous ligands [1]. Structurally derived from the bioactive conformation of sialyl Lewis X (sLe^x), it incorporates a naphthalene-trisulfonic acid moiety to simultaneously target both the sLe^x and sulfate binding sites on selectin receptors [2]. In preclinical and translational research, Rivipansel serves as a critical benchmark for modulating leukocyte rolling, cellular adhesion, and microvascular occlusion [1]. Its well-characterized pharmacokinetic profile, marked by high aqueous solubility, predictable renal clearance, and a lack of hepatic metabolism, makes it a highly reproducible tool compound for in vivo models of vaso-occlusive crisis and hyperinflammation [3].

Substituting Rivipansel with endogenous ligands like sialyl Lewis X (sLe^x) or target-specific analogs like Uproleselan (GMI-1271) fundamentally alters experimental outcomes in models of systemic cellular adhesion [1]. While sLe^x exhibits weak, millimolar-range affinity for selectins and is rapidly degraded, Rivipansel provides stable, micromolar-range pan-selectin inhibition essential for sustained in vitro and in vivo assays[2]. Conversely, substituting Rivipansel with Uproleselan strictly isolates E-selectin pathways, failing to capture the synergistic P- and L-selectin blockade required to fully uncouple complex red blood cell-leukocyte interactions in acute inflammatory models [3]. Procurement of exact Rivipansel is therefore mandatory for assays requiring simultaneous, multi-selectin antagonism with a strong E-selectin bias.

Pan-Selectin Affinity Profile vs. Specific Inhibitors

Rivipansel provides a pan-selectin inhibition profile with a strong bias toward E-selectin (IC50 = 4.3 µM), while maintaining functional blockade of P-selectin (IC50 = 423 µM) and L-selectin (IC50 = 337 µM)[1]. In contrast, the specific inhibitor Uproleselan (GMI-1271) targets E-selectin (IC50 = 1.75 µM) but exhibits negligible P-selectin activity (>10 µM) [2].

Evidence DimensionSelectin Binding Affinity (IC50)
Target Compound DataE-selectin: 4.3 µM; P-selectin: 423 µM; L-selectin: 337 µM
Comparator Or BaselineUproleselan (E-selectin: 1.75 µM; P-selectin: >10 µM; L-selectin: 2.9 µM)
Quantified DifferenceRivipansel retains functional P-selectin blockade, whereas Uproleselan is virtually inactive against P-selectin (>10 µM).
ConditionsIn vitro immobilized selectin chimera ELISA / binding assays

Researchers needing to block the complete selectin-mediated inflammatory cascade must select Rivipansel over Uproleselan, which only isolates the E-selectin pathway.

Assay Stability and Binding Affinity vs. Endogenous Ligand

In mainstream in vitro flow chamber assays, Rivipansel provides a highly stable competitive blockade compared to the endogenous sialyl Lewis X (sLe^x) carbohydrate[1]. While sLe^x exhibits weak, rapidly dissociating affinity for P-selectin (IC50 = 3.4 mM to 7.8 mM), Rivipansel achieves an IC50 of 423 µM, representing an 8-fold to 18-fold enhancement in binding strength that prevents premature assay degradation [1].

Evidence DimensionP-selectin Binding Affinity (IC50)
Target Compound Data423 µM
Comparator Or BaselineEndogenous sLe^x (3.4 mM - 7.8 mM)
Quantified Difference~8-fold to 18-fold stronger affinity for Rivipansel
ConditionsIn vitro competitive binding assays

Using Rivipansel provides a much stronger, more stable competitive blockade for in vitro adhesion assays than the rapidly dissociating natural ligand.

In Vivo Leukocyte Rolling Velocity Restoration

In intravital microscopy models of sickle cell vaso-occlusion, Rivipansel effectively prevents firm leukocyte adhesion by restoring hemodynamic flow [1]. Compared to vehicle-treated mice where leukocytes rolled at 20.9 ± 1.1 µm/s, Rivipansel administration significantly increased the average leukocyte rolling velocity to 37.8 ± 1.2 µm/s[1].

Evidence DimensionLeukocyte Rolling Velocity
Target Compound Data37.8 ± 1.2 µm/s
Comparator Or BaselineVehicle/PBS control (20.9 ± 1.1 µm/s)
Quantified Difference80.8% increase in rolling velocity
ConditionsIntravital microscopy of venules in SCD mice post-TNF-α exposure

This quantitative restoration of hemodynamic flow makes Rivipansel the preferred positive control for in vivo microvascular occlusion studies.

Reduction of Heterotypic RBC-WBC Interactions

Rivipansel profoundly disrupts heterotypic cellular aggregation, a critical driver of microvascular occlusion [1]. In sickle cell disease models, administration of Rivipansel reduced the number of circulating red blood cells (RBCs) interacting with adherent white blood cells (WBCs) by approximately 93% to 95% compared to untreated controls [1].

Evidence DimensionRBC-WBC Interactions
Target Compound Data~95% reduction in interactions
Comparator Or BaselineUntreated inflamed venules (high interaction rate)
Quantified Difference~93-95% decrease in RBC capture by adherent leukocytes
ConditionsIn vivo venule recording 90-150 minutes post-inflammatory trigger

Validates the compound's utility in specialized flow chamber and intravital microscopy assays measuring heterotypic cellular aggregation.

Pharmacokinetic Reproducibility and Renal Clearance

For in vivo laboratory workflows, Rivipansel offers superior dosing predictability compared to heavily metabolized small molecules [1]. It exhibits a linear pharmacokinetic profile with a predictable half-life of 7–8 hours and is almost exclusively eliminated via renal clearance, with zero in vitro metabolism observed in rat, monkey, or human hepatocytes [1].

Evidence DimensionMetabolic Stability / Clearance Pathway
Target Compound Data0% hepatic metabolism; exclusively renal clearance
Comparator Or BaselineTypical hepatically metabolized small molecule inhibitors
Quantified DifferenceEliminates CYP450-mediated metabolic variability in animal models
ConditionsIn vitro hepatocyte assays and in vivo PK modeling

Ensures highly reproducible systemic exposure in complex animal models without the confounding variable of hepatic metabolism.

In Vivo Models of Vaso-Occlusive Crisis (VOC)

Preferred agent for intravital microscopy studies requiring pan-selectin blockade to reverse RBC-leukocyte-endothelium interactions and restore hemodynamic flow [1].

Parallel Plate Flow Chamber Assays

Utilized as a stable, competitive inhibitor to quantify shear-dependent leukocyte rolling and cellular adhesion dynamics against specific selectin chimeras [1].

Pan-Selectin vs. Specific Selectin Benchmarking

Serves as the standard pan-selectin reference compound when evaluating the relative contributions of E-, P-, and L-selectin using novel target-specific antagonists like Uproleselan[2].

Hematologic Malignancy Microenvironment Research

Applied in bone marrow stroma co-culture models to investigate selectin-mediated cancer cell adhesion and adhesion-dependent chemotherapy resistance [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

15

Exact Mass

1446.3560631 Da

Monoisotopic Mass

1446.3560631 Da

Heavy Atom Count

98

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B115V09LB

Wikipedia

Rivipansel

Dates

Last modified: 02-18-2024
1: Telen MJ, Wun T, McCavit TL, De Castro LM, Krishnamurti L, Lanzkron S, Hsu LL, Smith WR, Rhee S, Magnani JL, Thackray H. Randomized phase 2 study of GMI-1070 in SCD: reduction in time to resolution of vaso-occlusive events and decreased opioid use. Blood. 2015 Apr 23;125(17):2656-64. doi: 10.1182/blood-2014-06-583351. Epub 2015 Mar 2. PubMed PMID: 25733584; PubMed Central PMCID: PMC4408290.
2: Okpala I. Investigational selectin-targeted therapy of sickle cell disease. Expert Opin Investig Drugs. 2015 Feb;24(2):229-38. doi: 10.1517/13543784.2015.963552. Epub 2014 Sep 22. Review. PubMed PMID: 25243412.
3: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.
4: Preston RC, Jakob RP, Binder FP, Sager CP, Ernst B, Maier T. E-selectin ligand complexes adopt an extended high-affinity conformation. J Mol Cell Biol. 2016 Feb;8(1):62-72. doi: 10.1093/jmcb/mjv046. Epub 2015 Jun 27. PubMed PMID: 26117840; PubMed Central PMCID: PMC4710209.
5: Field JJ. Can selectin and iNKT cell therapies meet the needs of people with sickle cell disease? Hematology Am Soc Hematol Educ Program. 2015;2015:426-32. doi: 10.1182/asheducation-2015.1.426. PubMed PMID: 26637753.
6: Telen MJ. Cellular adhesion and the endothelium: E-selectin, L-selectin, and pan-selectin inhibitors. Hematol Oncol Clin North Am. 2014 Apr;28(2):341-54. doi: 10.1016/j.hoc.2013.11.010. Epub 2014 Jan 17. Review. PubMed PMID: 24589270.
7: Wun T, Styles L, DeCastro L, Telen MJ, Kuypers F, Cheung A, Kramer W, Flanner H, Rhee S, Magnani JL, Thackray H. Phase 1 study of the E-selectin inhibitor GMI 1070 in patients with sickle cell anemia. PLoS One. 2014 Jul 2;9(7):e101301. doi: 10.1371/journal.pone.0101301. eCollection 2014. Erratum in: PLoS One. 2014;9(10):e111690. PubMed PMID: 24988449; PubMed Central PMCID: PMC4079300.
8: Chang J, Patton JT, Sarkar A, Ernst B, Magnani JL, Frenette PS. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice. Blood. 2010 Sep 9;116(10):1779-86. doi: 10.1182/blood-2009-12-260513. Epub 2010 May 27. PubMed PMID: 20508165; PubMed Central PMCID: PMC2947397.
9: Tammara BK, Plotka A, Shafer FE, Readett DRJ, Riley S, Korth-Bradley JM. Lack of Effect of Rivipansel on QTc Interval in Healthy Adult African American Male Subjects. J Clin Pharmacol. 2017 Oct;57(10):1315-1321. doi: 10.1002/jcph.924. Epub 2017 May 16. PubMed PMID: 28510346.
10: Deal watch: Pfizer deal for selectin inhibitor highlights potential of glycomimetic drugs. Nat Rev Drug Discov. 2011 Dec 1;10(12):890. doi: 10.1038/nrd3622. PubMed PMID: 22129980.
11: Morikis VA, Chase S, Wun T, Chaikof EL, Magnani JL, Simon SI. Selectin catch-bonds mechanotransduce integrin activation and neutrophil arrest on inflamed endothelium under shear flow. Blood. 2017 Nov 9;130(19):2101-2110. doi: 10.1182/blood-2017-05-783027. Epub 2017 Aug 15. PubMed PMID: 28811304; PubMed Central PMCID: PMC5680610.
12: Azab AK, Quang P, Azab F, Pitsillides C, Thompson B, Chonghaile T, Patton JT, Maiso P, Monrose V, Sacco A, Ngo HT, Flores LM, Lin CP, Magnani JL, Kung AL, Letai A, Carrasco R, Roccaro AM, Ghobrial IM. P-selectin glycoprotein ligand regulates the interaction of multiple myeloma cells with the bone marrow microenvironment. Blood. 2012 Feb 9;119(6):1468-78. doi: 10.1182/blood-2011-07-368050. Epub 2011 Nov 16. PubMed PMID: 22096244; PubMed Central PMCID: PMC3286211.
13: Tammara BK, Harnisch LO. Dose Selection Based on Modeling and Simulation for Rivipansel in Pediatric Patients Aged 6 to 11 Years With Sickle Cell Disease. CPT Pharmacometrics Syst Pharmacol. 2017 Dec;6(12):845-854. doi: 10.1002/psp4.12263. Epub 2017 Dec 6. PubMed PMID: 29115052; PubMed Central PMCID: PMC5744176.

Explore Compound Types